molecular formula C13H18BrNO2 B247713 2-(4-bromophenoxy)-N-(pentan-3-yl)acetamide

2-(4-bromophenoxy)-N-(pentan-3-yl)acetamide

Cat. No. B247713
M. Wt: 300.19 g/mol
InChI Key: CHPFPBMSRGNFLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenoxy)-N-(pentan-3-yl)acetamide, also known as BPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPAA belongs to the class of organic compounds known as acetamides and is commonly used as a pharmaceutical intermediate in the synthesis of several drugs. In

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(pentan-3-yl)acetamide is not yet fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(4-bromophenoxy)-N-(pentan-3-yl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. By inhibiting HDAC activity, 2-(4-bromophenoxy)-N-(pentan-3-yl)acetamide can alter the expression of genes involved in cell proliferation, differentiation, and apoptosis, leading to the inhibition of cancer cell growth. 2-(4-bromophenoxy)-N-(pentan-3-yl)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2 activity, 2-(4-bromophenoxy)-N-(pentan-3-yl)acetamide can reduce inflammation and pain.
Biochemical and Physiological Effects
2-(4-bromophenoxy)-N-(pentan-3-yl)acetamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-(4-bromophenoxy)-N-(pentan-3-yl)acetamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. 2-(4-bromophenoxy)-N-(pentan-3-yl)acetamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and metastasis of cancer cells. In animal models, 2-(4-bromophenoxy)-N-(pentan-3-yl)acetamide has been shown to reduce inflammation and pain, making it a potential treatment option for conditions such as arthritis and chronic pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-bromophenoxy)-N-(pentan-3-yl)acetamide in lab experiments is its relatively low toxicity compared to other anticancer drugs. This makes it a safer option for in vitro and in vivo studies. Additionally, 2-(4-bromophenoxy)-N-(pentan-3-yl)acetamide has been shown to have a broad spectrum of activity against various cancer cell lines, making it a potential candidate for the development of a universal anticancer drug. However, one of the limitations of using 2-(4-bromophenoxy)-N-(pentan-3-yl)acetamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-(4-bromophenoxy)-N-(pentan-3-yl)acetamide. One of the most promising areas of research is the development of 2-(4-bromophenoxy)-N-(pentan-3-yl)acetamide-based anticancer drugs. Further studies are needed to determine the optimal dosage and administration route for 2-(4-bromophenoxy)-N-(pentan-3-yl)acetamide in vivo. Additionally, the mechanism of action of 2-(4-bromophenoxy)-N-(pentan-3-yl)acetamide needs to be further elucidated to identify potential targets for drug development. Furthermore, the potential use of 2-(4-bromophenoxy)-N-(pentan-3-yl)acetamide in the treatment of other diseases such as arthritis and chronic pain needs to be explored. Overall, the study of 2-(4-bromophenoxy)-N-(pentan-3-yl)acetamide has the potential to lead to the development of novel therapeutics for the treatment of various diseases.

Synthesis Methods

2-(4-bromophenoxy)-N-(pentan-3-yl)acetamide can be synthesized through a multistep process involving several chemical reactions. The first step involves the synthesis of 4-bromophenol, which is then reacted with pentan-3-amine to form 2-(4-bromophenoxy)pentan-3-amine. This intermediate product is then subjected to acetylation using acetic anhydride to form 2-(4-bromophenoxy)-N-(pentan-3-yl)acetamide. The overall yield of this process is 45%, and the purity of the final product can be improved through recrystallization.

Scientific Research Applications

2-(4-bromophenoxy)-N-(pentan-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is in the treatment of cancer. 2-(4-bromophenoxy)-N-(pentan-3-yl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. Additionally, 2-(4-bromophenoxy)-N-(pentan-3-yl)acetamide has been studied for its anti-inflammatory and analgesic properties, making it a potential treatment option for conditions such as arthritis and chronic pain.

properties

Product Name

2-(4-bromophenoxy)-N-(pentan-3-yl)acetamide

Molecular Formula

C13H18BrNO2

Molecular Weight

300.19 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-pentan-3-ylacetamide

InChI

InChI=1S/C13H18BrNO2/c1-3-11(4-2)15-13(16)9-17-12-7-5-10(14)6-8-12/h5-8,11H,3-4,9H2,1-2H3,(H,15,16)

InChI Key

CHPFPBMSRGNFLP-UHFFFAOYSA-N

SMILES

CCC(CC)NC(=O)COC1=CC=C(C=C1)Br

Canonical SMILES

CCC(CC)NC(=O)COC1=CC=C(C=C1)Br

Origin of Product

United States

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